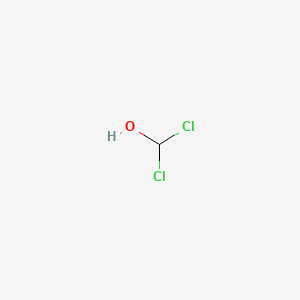
Dichloromethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethanol is an organochlorine compound with the chemical formula CH₂Cl₂. It is a colorless, volatile liquid with a sweet, chloroform-like odor. This compound is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloromethanol can be synthesized by treating methane or chloromethane with chlorine gas at a temperature range of 400–500°C. This process involves a series of reactions that produce progressively more chlorinated products .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of methane or chloromethane. The reaction is carried out at high temperatures (400–500°C) and involves multiple steps to achieve the desired level of chlorination . The resulting mixture of chlorinated products is then separated by distillation to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and formic acid.
Reduction: It can be reduced to form methanol.
Substitution: This compound can undergo nucleophilic substitution reactions to form other chlorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and ammonia (NH₃) are commonly used.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Methanol
Substitution: Various chlorinated derivatives
Applications De Recherche Scientifique
Dichloromethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in chemical reactions and extractions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Dichloromethanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved include interactions with various organic molecules, leading to their solubilization and subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane (CH₂Cl₂): Similar in structure and properties, widely used as a solvent.
Chloroform (CHCl₃): Another chlorinated solvent with similar applications but higher toxicity.
Carbon Tetrachloride (CCl₄): Used as a solvent and in fire extinguishers, but highly toxic.
Uniqueness
Dichloromethanol is unique due to its specific balance of volatility, solvency, and relatively lower toxicity compared to some other chlorinated solvents. This makes it a preferred choice in various applications where these properties are critical .
Propriétés
IUPAC Name |
dichloromethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O/c2-1(3)4/h1,4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVZUKSNFSLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189482 |
Source


|
| Record name | Methanol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35911-93-4 |
Source


|
| Record name | Methanol, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035911934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
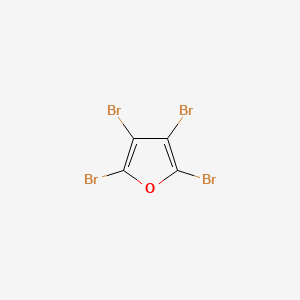
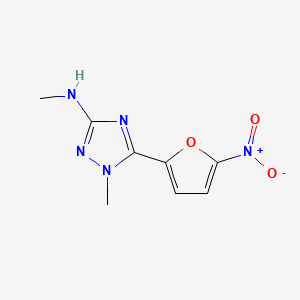
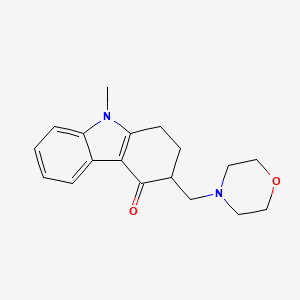
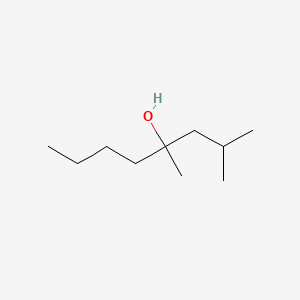

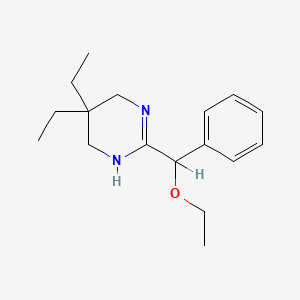
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
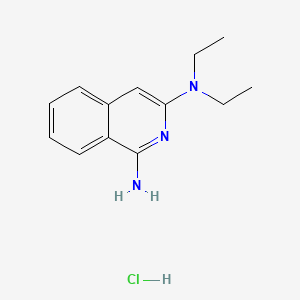

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

stannane](/img/structure/B14675285.png)
